N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Description
N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound featuring an oxazolo[5,4-d]pyrimidine core substituted with a benzyl group and two methyl groups. The oxazolo[5,4-d]pyrimidine scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as enzymes, receptors, or nucleic acids .
Properties
IUPAC Name |
N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-10-12-13(15-9-16-14(12)19-17-10)18(2)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWUTKRLIYHUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N(C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701179225 | |
| Record name | N,3-Dimethyl-N-(phenylmethyl)isoxazolo[5,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478062-71-4 | |
| Record name | N,3-Dimethyl-N-(phenylmethyl)isoxazolo[5,4-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478062-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,3-Dimethyl-N-(phenylmethyl)isoxazolo[5,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminooxazole-4-carboxylic acid esters with acid isothiocyanates to form thioureas, which are then subjected to S-methylation followed by cyclization-aromatic substitution with ammonia in methanol . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific substituents on the oxazole or pyrimidine rings are replaced by other groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Key Insights :
- Electron-Withdrawing Groups : Compounds like the 4-(trifluoromethyl)phenyl derivative () may exhibit stronger target binding due to enhanced electrophilicity.
- Immunosuppression: Cyclohexylideneamino and hydroxyphenyl substituents (e.g., compound RM-33) correlate with immunosuppressive action .
- Anticancer Selectivity: Derivatives with moderate lipophilicity (e.g., 3a–j) show lower toxicity to normal fibroblasts (NHDF) compared to reference drugs .
Cytotoxicity and Selectivity
Data from oxazolo[5,4-d]pyrimidines 3a–j ():
| Cell Line | CC50 Range (µM) | Reference Drug (5-FU/Cisplatin CC50) |
|---|---|---|
| NHDF (normal) | 124.65–171.81 | 5-FU: 15.2 µM; Cisplatin: 8.7 µM |
| LoVo (cancer) | 24.65–89.34 | 5-FU: 9.8 µM; Cisplatin: 6.3 µM |
The target compound’s benzyl group may further improve selectivity by reducing interactions with healthy cells.
Immunomodulatory Potential
Compounds like RM-33 (hydroxyphenyl-substituted) suppress polyclonal antibody production, suggesting utility in autoimmune diseases . The benzyl group in the target compound could similarly modulate immune responses.
Biological Activity
N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the oxazolo[5,4-d]pyrimidine class. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, presenting data from various studies and highlighting its potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 478062-71-4
- Molecular Formula : C14H14N4O
- Molecular Weight : 254.29 g/mol
Biological Activities
This compound exhibits a range of biological activities that are being explored for their therapeutic potential:
1. Anticancer Activity
Research indicates that compounds similar to this compound can inhibit cancer cell proliferation. A study highlighted that certain derivatives demonstrated favorable pharmacokinetic profiles and notable in vivo efficacy against cancer cell lines by inducing apoptosis through the inhibition of specific kinases involved in cell cycle regulation .
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, suggesting mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3. Enzyme Inhibition
This compound's potential as an enzyme inhibitor has been investigated. It may act on key enzymes involved in disease processes such as acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The structure-activity relationship (SAR) studies have indicated that modifications to the compound can enhance its inhibitory potency .
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets within cells:
- Inhibition of Kinases : By inhibiting kinases involved in cell division and survival signaling pathways.
- Enzyme Interaction : Potentially binding to active sites on enzymes such as AChE and disrupting their function.
Comparative Analysis with Similar Compounds
A comparative analysis with other oxazolo[5,4-d]pyrimidines reveals that while they share structural similarities, the specific substitutions on the benzyl and dimethyl groups significantly influence their biological activity.
Case Studies
Several case studies have demonstrated the efficacy of related compounds in clinical settings:
- Cancer Treatment : A derivative was selected for clinical trials due to its ability to arrest cells in mitosis and induce cell death through KSP inhibition .
- Neurodegenerative Disorders : Compounds targeting AChE have been evaluated for their potential to alleviate symptoms associated with Alzheimer's disease through enhanced cholinergic signaling .
Q & A
Q. What are common synthetic routes for constructing the oxazolo[5,4-d]pyrimidine scaffold?
The core scaffold is typically synthesized via cyclodehydration of 5-(acylamino)-4-hydroxypyrimidines or by functionalizing 5-aminooxazole-4-carbonitrile derivatives. For example, 5-aminooxazole-4-carbonitrile serves as a versatile precursor for pyrimidine ring closure, enabling substitutions at key positions (e.g., N-benzyl and methyl groups) through sequential reactions with amines and alkylating agents . Alternative methods include ring-closure reactions of 1,2-oxazole-4-carbohydrazides with orthoesters, yielding oxazolo[5,4-d]pyrimidin-4(5H)-ones in moderate yields (46–74%) .
Q. How is the purity and structural integrity of N-benzyl-N,3-dimethyl derivatives validated?
Methodological validation involves:
Q. What in vitro assays are used to screen bioactivity for this compound class?
Common assays include:
- Enzyme inhibition : Testing against targets like fatty acid amide hydrolase (FAAH) or monoglyceride lipase .
- Antiviral activity : Cytotoxicity and efficacy evaluations in viral models (e.g., SARS-CoV-2 Mpro inhibition via molecular docking and enzymatic assays) .
- Immunosuppressive properties : Measurement of polyclonal antibody production suppression in immune cell cultures .
Advanced Research Questions
Q. How do substituents at the N-benzyl and C3-methyl positions influence bioactivity?
Substituent effects are critical for structure-activity relationships (SAR):
- N-Benzyl group : Enhances lipophilicity, improving membrane permeability and target engagement (e.g., antiviral or enzyme inhibition) .
- C3-Methyl group : Reduces steric hindrance, optimizing binding to hydrophobic enzyme pockets (observed in immunosuppressive analogs) .
- Modifications : Cyclohexylidene or 4-hydroxyphenyl substituents at position 5 alter activity profiles (e.g., immunosuppressive IC50 values vary by >10-fold) .
Q. What strategies address low yields in oxazolo[5,4-d]pyrimidine synthesis?
Yield optimization strategies include:
- Catalytic systems : Use of triethylamine in dioxane for amine substitutions, achieving >80% yields in 7-amine-substituted derivatives .
- Temperature control : Maintaining 105–110°C during chlorination (POCl3/Me2NPh) to minimize side reactions .
- Precursor functionalization : Starting with pre-functionalized oxazolones to streamline pyrimidine ring formation .
Q. How can conflicting bioactivity data across studies be resolved?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .
- Compound purity : Impurities >2% can skew IC50 values; rigorous HPLC validation is essential .
- Structural analogs : Subtle changes (e.g., oxazolo[4,5-d] vs. [5,4-d] isomers) drastically alter activity . Replicating studies with standardized protocols and pure isomers is critical.
Q. What computational tools predict drug-likeness and target interactions for these derivatives?
- In silico ADMET : Tools like SwissADME assess solubility, permeability, and metabolic stability .
- Molecular docking : Used to predict binding affinities for targets like SARS-CoV-2 Mpro or FAAH .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .
Methodological Challenges
Q. What are the limitations in characterizing reactive intermediates during synthesis?
- Short-lived intermediates : Use low-temperature NMR or trapping agents (e.g., DMSO for chlorinated species) .
- Byproduct identification : LC-MS/MS helps detect and quantify side products (e.g., over-chlorinated derivatives) .
Q. How can researchers improve selectivity in enzyme inhibition assays?
- Counter-screening : Test against related enzymes (e.g., COX-2 for FAAH inhibitors) to rule off-target effects .
- Probe substrates : Use fluorogenic or radiolabeled substrates (e.g., arachidonoyl-AMC for FAAH) for real-time activity monitoring .
Data Interpretation and Reproducibility
Q. Why do some oxazolo[5,4-d]pyrimidines show divergent activities in similar assays?
Divergence arises from:
- Cellular context : Tumor vs. immune cells may express varying enzyme isoforms .
- Redox sensitivity : Thiol-containing derivatives (e.g., 5-thio analogs) may oxidize in culture media, altering activity .
- Batch variability : Ensure consistent synthetic protocols (e.g., solvent purity, reaction time) across labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
